N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide
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Overview
Description
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide is a synthetic organic compound that features a unique combination of functional groups, including a fluorophenyl group, a thiazole ring, and a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4-fluoroaniline with α-bromoacetophenone in the presence of a base such as potassium carbonate.
Coupling with Ethylamine: The resulting 4-fluorophenylthiazole is then coupled with ethylamine under reflux conditions to form the intermediate 2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethylamine.
Amidation Reaction: The final step involves the reaction of the intermediate with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Chemical Biology: It serves as a tool compound to probe the function of specific proteins or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular metabolism or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide
- N-{2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide
- N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide
Uniqueness
N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,5-dimethylbenzamide is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s binding affinity to biological targets and improve its metabolic stability compared to similar compounds with different substituents.
Properties
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2OS/c1-13-9-14(2)11-16(10-13)19(24)22-8-7-18-12-25-20(23-18)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQLUAPKOHLYCBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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